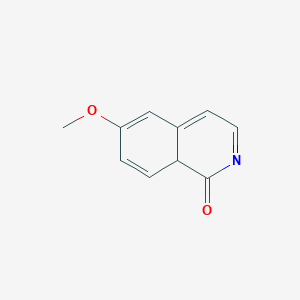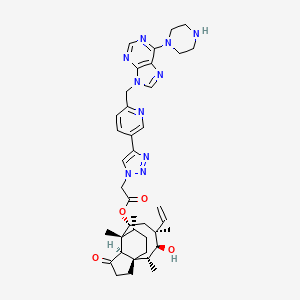
Antibacterial agent 190
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 190 is a compound known for its potent antibacterial properties. It is used to combat bacterial infections by either killing bacteria or inhibiting their growth. This compound is particularly valuable in the medical field for treating infections caused by drug-resistant bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 190 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically begins with the preparation of a precursor molecule, which undergoes various chemical transformations such as nitration, reduction, and cyclization to form the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored and controlled. The process involves the use of automated systems to add reagents, control temperature, and monitor the progress of the reaction. After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 190 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Utilized in the development of new antibacterial drugs and treatments for bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives.
Wirkmechanismus
The mechanism of action of Antibacterial agent 190 involves targeting specific bacterial pathways and molecular targets. It exerts its effects by:
Inhibiting bacterial cell wall synthesis: This prevents bacteria from forming a protective cell wall, leading to cell lysis and death.
Disrupting protein synthesis: This interferes with the bacterial ribosome, preventing the production of essential proteins.
Inhibiting DNA replication: This prevents bacteria from replicating their genetic material, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 190 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Penicillin: An older antibacterial agent with a narrower spectrum of activity.
Ciprofloxacin: A fluoroquinolone antibiotic with a different mechanism of action.
Vancomycin: An antibiotic used to treat severe infections caused by Gram-positive bacteria.
This compound stands out due to its ability to target multiple bacterial pathways and its effectiveness against a wide range of bacterial strains.
Eigenschaften
Molekularformel |
C39H50N10O4 |
|---|---|
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[4-[6-[(6-piperazin-1-ylpurin-9-yl)methyl]pyridin-3-yl]triazol-1-yl]acetate |
InChI |
InChI=1S/C39H50N10O4/c1-6-37(4)17-30(38(5)24(2)9-11-39(25(3)34(37)52)12-10-29(50)33(38)39)53-31(51)21-49-20-28(45-46-49)26-7-8-27(41-18-26)19-48-23-44-32-35(42-22-43-36(32)48)47-15-13-40-14-16-47/h6-8,18,20,22-25,30,33-34,40,52H,1,9-17,19,21H2,2-5H3/t24-,25+,30-,33+,34+,37-,38+,39+/m1/s1 |
InChI-Schlüssel |
JMWFCYTVJBGCRD-ODXCVMAQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CN4C=C(N=N4)C5=CN=C(C=C5)CN6C=NC7=C6N=CN=C7N8CCNCC8)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CN4C=C(N=N4)C5=CN=C(C=C5)CN6C=NC7=C6N=CN=C7N8CCNCC8)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
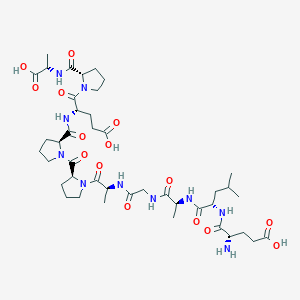
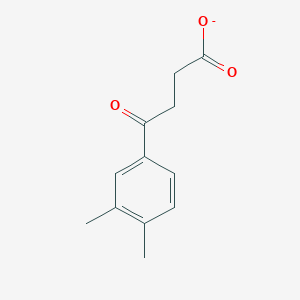
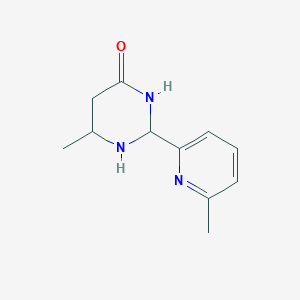



![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
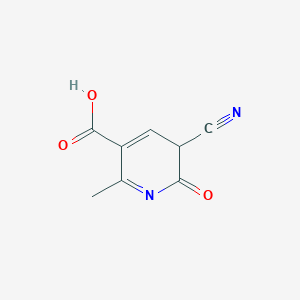
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
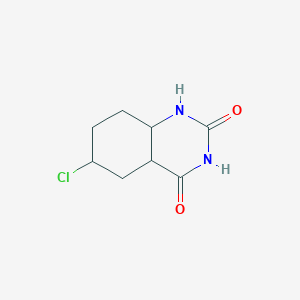
![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)
